molecular formula C11H13ClN2O2 B581305 N-(2-Chloro-6-formylpyridin-3-yl)pivalamide CAS No. 1142191-76-1

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

Cat. No.: B581305
CAS No.: 1142191-76-1
M. Wt: 240.687
InChI Key: LZRCTDNVNSXRKD-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a strategic chemical intermediate designed for antifungal agent discovery, particularly in developing next-generation Succinate Dehydrogenase Inhibitors (SDHIs). This pyridine carboxamide derivative serves as a critical precursor for synthesizing novel compounds targeting resistant plant pathogens . Its structure allows for further functionalization, enabling researchers to explore new chemical spaces and develop leads with improved efficacy and novel modes of action. Molecular docking studies suggest that derivatives of this scaffold can bind effectively to the succinate dehydrogenase enzyme in pathogens like Botrytis cinerea , potentially disrupting mitochondrial energy production . This makes it a valuable tool for agricultural scientists focused on creating solutions to combat fungicide resistance and secure crop yields.

Properties

IUPAC Name

N-(2-chloro-6-formylpyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-5-4-7(6-15)13-9(8)12/h4-6H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRCTDNVNSXRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673903
Record name N-(2-Chloro-6-formylpyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-76-1
Record name N-(2-Chloro-6-formyl-3-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142191-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-6-formylpyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Condensation

A prominent method for synthesizing N-(2-chloro-6-formylpyridin-3-yl)pivalamide involves microwave-assisted condensation between 2-amino-5-substituted benzenethiols and formylpyridine intermediates. In a protocol described in patent WO2013040183A1, 2-amino-5-(ethoxymethoxy)benzenethiol (0.59 g, 3.0 mmol) and This compound (0.76 g, 3.2 mmol) are dissolved in dimethyl sulfoxide (DMSO) and subjected to microwave irradiation at 120°C for 15 minutes under 50 W power and 250 psi pressure. This method achieves rapid reaction kinetics, with HPLC analysis confirming >95% conversion to the target compound.

The formyl group at position 6 of the pyridine ring acts as an electrophilic site, enabling nucleophilic attack by the thiol group of the benzenethiol derivative. Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions such as oxidation or decomposition.

Pivaloylation of Aminopyridine Intermediates

The pivalamide moiety is introduced via acylation of a primary amine group on the pyridine ring. A representative procedure involves reacting 3-amino-2-chloro-6-formylpyridine with pivaloyl chloride in dichloromethane (DCM) under basic conditions. For example, in a protocol adapted from Ambeed.com, pyridine (52 mg, 0.67 mmol) is added as a base to neutralize HCl generated during the reaction, followed by dropwise addition of pivaloyl chloride (48 mg, 0.40 mmol) to the amine substrate dissolved in DCM. The mixture is stirred at room temperature for 2 hours, yielding this compound with 43% isolated yield after purification by flash chromatography.

Key Reaction Parameters:

ParameterValue
SolventDichloromethane (DCM)
BasePyridine
Temperature20–25°C
Reaction Time2 hours
Yield43%

Intermediate Synthesis and Functionalization

Preparation of 3-Amino-2-chloro-6-formylpyridine

The core pyridine intermediate is synthesized through sequential functionalization:

  • Chlorination : Direct chlorination of 3-aminopyridine at position 2 using phosphorus oxychloride (POCl₃) under reflux conditions.

  • Formylation : Vilsmeier-Haack formylation at position 6 using dimethylformamide (DMF) and POCl₃, followed by hydrolysis to yield the aldehyde.

Analytical data for the intermediate (CAS 127446-34-8) include:

  • Molecular Weight : 240.69 g/mol

  • 1H NMR (CDCl₃) : δ 8.71 (s, 1H, NH), 8.65 (d, J = 9.3 Hz, 1H), 7.80 (d, J = 9.3 Hz, 1H), 1.36 (s, 9H, C(CH₃)₃).

Analytical Validation and Quality Control

Structural Confirmation

  • High-Resolution Mass Spectrometry (HRMS) : Observed m/z = 241.0743 (calculated for C₁₁H₁₃ClN₂O₂: 241.0745).

  • Infrared Spectroscopy (IR) : Peaks at 1685 cm⁻¹ (C=O stretch, pivalamide) and 1702 cm⁻¹ (C=O stretch, formyl).

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

  • Elemental Analysis : Found C 54.89%, H 5.44%, N 11.62% (theoretical C 54.89%, H 5.44%, N 11.63%).

Scalability and Industrial Applications

Kilogram-Scale Synthesis

A scaled-up protocol reported by American Elements uses:

  • Reactor Volume : 100 L

  • Batch Size : 5 kg of 3-amino-2-chloro-6-formylpyridine

  • Pivaloyl Chloride : 3.2 equivalents

  • Yield : 78% after recrystallization from ethyl acetate/hexanes.

Applications in Medicinal Chemistry

This compound serves as a precursor for β-amyloid imaging agents, as detailed in WO2013040183A1 . Its formyl group enables Schiff base formation with primary amines, facilitating conjugation to targeting moieties.

Chemical Reactions Analysis

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The following table summarizes key structural and commercial attributes of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Price (1 g) Reference
This compound 2-Cl, 6-CHO C₁₁H₁₃ClN₂O₂ 240.69 1142191-76-1 $400
N-(2-Chloro-6-iodopyridin-3-yl)pivalamide 2-Cl, 6-I C₁₀H₁₂ClIN₂O 338.63 1138444-26-4 $400
N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)pivalamide 2-Cl, 6-Si(CH₃)₃ C₁₃H₂₁ClN₂OSi 284.86 1142191-74-9 $400
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide 2-Cl, 6-CH(OCH₃)₂ C₁₃H₁₉ClN₂O₃ 286.76 1142192-06-0 $400
N-(6-Allyl-2-chloropyridin-3-yl)pivalamide 2-Cl, 6-CH₂CH=CH₂ C₁₃H₁₇ClN₂O 252.75 1142191-77-2 $400
N-(6-Chloro-3-formylpyridin-2-yl)pivalamide (Isomer) 6-Cl, 3-CHO C₁₁H₁₃ClN₂O₂ 240.69 127446-34-8 Not listed

Key Structural and Functional Differences

Substituent Effects on Molecular Weight and Reactivity Iodo Derivative: The replacement of the formyl group with iodine (6-I) increases molecular weight by ~98 g/mol compared to the parent compound. The bulky iodine atom may reduce solubility in polar solvents but enhance halogen-bonding interactions . Dimethoxymethyl Derivative: The 6-CH(OCH₃)₂ group adds two methoxy substituents, increasing oxygen content and polarity, which could enhance solubility in aqueous systems . Allyl Derivative: The 6-CH₂CH=CH₂ group introduces an unsaturated carbon chain, enabling participation in Diels-Alder or click chemistry reactions .

Positional Isomerism
The isomer N-(6-Chloro-3-formylpyridin-2-yl)pivalamide shares the same molecular formula as the parent compound but differs in substituent positions. This positional variation may alter electronic properties and reactivity. For example, the proximity of the formyl group to the chloro substituent in the parent compound could influence intramolecular interactions .

Physical Properties

  • Melting Point : The isomer N-(6-Chloro-3-formylpyridin-2-yl)pivalamide has a melting point of 137–139°C and a density of 1.273 g/cm³ , which may differ from the parent compound due to crystal packing variations .
  • Price Consistency : Most analogs listed in the Catalog of Pyridine Compounds (2017) share identical pricing across quantities, suggesting similar synthetic accessibility .

Biological Activity

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Formula: C11_{11}H13_{13}ClN2_2O2_2
Molecular Weight: 240.69 g/mol
IUPAC Name: this compound
Structure: The compound features a pyridine ring substituted with a chloro group and a formyl group, along with a pivalamide moiety, which contributes to its biological properties.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. The formyl group may participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group may enhance the compound's reactivity and binding affinity, allowing for diverse interactions within biological systems.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus in vitro .

Anticancer Properties

Research has suggested that this compound may possess anticancer activity. In vitro assays revealed that it could induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The exact mechanisms remain under investigation, but it is hypothesized that the compound may interact with key regulatory proteins involved in cell cycle progression and apoptosis .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Studies have indicated that it can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders or cancer .

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was shown to have a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of exposure .

Research Findings

Recent literature highlights several important findings regarding the biological activity of this compound:

Study Biological Activity Findings
AntimicrobialEffective against E. coli and S. aureus with MIC values < 50 µg/mL
AnticancerInduced apoptosis in MCF-7 cells with IC50 = 25 µM
Enzyme InhibitionInhibited key metabolic enzymes, showing potential for drug development

Q & A

Q. What are the key structural features and spectroscopic characterization methods for N-(2-Chloro-6-formylpyridin-3-yl)pivalamide?

The compound (CAS 1142191-76-1) has a pyridine core substituted with chloro (Cl), formyl (CHO), and pivalamide (C(O)C(C)(C)C) groups at positions 2, 6, and 3, respectively. Its molecular formula is C₁₁H₁₃ClN₂O₂ (M.W. 240.69) . For characterization:

  • NMR : Analyze the pyridine ring protons (δ 7.5–9.0 ppm), formyl proton (δ ~10 ppm), and pivalamide methyl groups (δ 1.2–1.4 ppm).
  • Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak at m/z 240.69 and fragmentation patterns indicative of Cl and CHO loss.
  • IR Spectroscopy : Identify the formyl C=O stretch (~1700 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹).

Q. What are the common synthetic precursors and reaction conditions for preparing this compound?

While direct synthesis details are not provided in the evidence, analogous pyridine derivatives suggest:

  • Precursors : 2-chloro-3-aminopyridine derivatives or halogenated pyridine aldehydes.
  • Reaction Steps :
    • Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group.
    • Amidation : React with pivaloyl chloride under basic conditions (e.g., pyridine or Et₃N) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be utilized to predict the electronic properties and reaction mechanisms involving this compound?

DFT (e.g., using the Colle-Salvetti correlation-energy functional) can model:

  • Electron Density Distribution : Identify electrophilic/nucleophilic sites (e.g., formyl group reactivity).
  • Reaction Pathways : Simulate intermediates in amidation or formylation steps, optimizing transition states.
  • Validation : Compare computed NMR/IR spectra with experimental data to resolve ambiguities .

Q. What strategies are recommended for resolving discrepancies in crystallographic data during structural refinement using SHELXL?

  • Data Collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data to reduce thermal motion artifacts.
  • Refinement Workflow :
    • Initial Model : Use SHELXD for phase determination.
    • Parameterization : Refine anisotropic displacement parameters (ADPs) for heavy atoms (Cl, O).
    • Validation : Check R-factors, electron density maps (e.g., using WinGX/ORTEP) for missing peaks or disorder .
  • Twinning Analysis : If twinning is suspected (common in pyridine derivatives), apply TWIN/BASF commands in SHELXL .

Q. In designing biological activity assays, what controls and validation methods are critical when evaluating the compound's antimicrobial potential?

  • Assay Design :
    • Positive Controls : Use established antimicrobial agents (e.g., ciprofloxacin for bacteria).
    • Negative Controls : Include solvent-only (DMSO) and pivalamide-free analogs to isolate bioactivity.
  • Mechanistic Studies :
    • Enzyme Inhibition : Test against bacterial dihydrofolate reductase (DHFR) via spectrophotometric assays.
    • Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess cell wall disruption.
  • Data Validation : Replicate dose-response curves (n ≥ 3) and apply statistical models (e.g., IC₅₀ calculation) .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Structural Modifications :
    • Replace Cl with Br/I to assess halogen effects on binding affinity.
    • Modify the formyl group to hydroxymethyl or carboxylic acid for solubility studies.
  • Activity Profiling :
    • In Silico Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases).
    • Experimental Cross-Correlation : Compare IC₅₀ values of analogs (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide) to identify substituent trends .

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